molecular formula C11H23ClN2O4 B12069295 Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

Cat. No.: B12069295
M. Wt: 282.76 g/mol
InChI Key: AFFYUUQZLRMAKG-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate; hydrochloride (CAS: 2480-96-8), also known as H-Orn(Boc)-OMe · HCl, is a protected amino acid derivative. Its molecular formula is C₁₁H₂₃ClN₂O₄, with an average molar mass of 282.77 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the δ-amino group of L-ornithine and a methyl ester moiety at the carboxyl terminus. It is widely used as an intermediate in peptide synthesis and pharmaceutical research due to its stability under basic conditions and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C11H23ClN2O4

Molecular Weight

282.76 g/mol

IUPAC Name

methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H

InChI Key

AFFYUUQZLRMAKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group. The protected amino acid is then esterified with methanol to form the methyl ester. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared with analogs differing in protecting groups, ester moieties, or substituents (Table 1).

Protecting Groups
  • Boc Group : Provides stability under basic conditions and selective deprotection with acids (e.g., HCl/dioxane) .
  • Z Group (Benzyloxycarbonyl) : Requires catalytic hydrogenation for removal, limiting compatibility with reducing environments .
Ester Moieties
  • Methyl Ester : Enhances lipophilicity and is commonly used for temporary carboxyl protection .
  • Benzyl Ester : Offers higher steric bulk and slower hydrolysis rates compared to methyl esters .
  • Free Acid (N’-Boc-L-ornithine) : Used in solid-phase peptide synthesis without ester hydrolysis steps .

Pharmaceutical Intermediates

  • The target compound is a key intermediate in synthesizing peptidomimetics and protease inhibitors due to its Boc-protected amine .
  • Benzyl ester derivatives (e.g., H-Orn(Boc)-OBzl.HCl) are used in specialized peptide couplings requiring delayed ester hydrolysis .

Ecological and Handling Considerations

  • No occupational exposure limits are established for the target compound, but mechanical exhaust and PPE (e.g., NIOSH respirators, chemical-resistant gloves) are recommended .

Biological Activity

Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Details
IUPAC Name This compound
CAS Number 159860-40-9
Molecular Weight 298.36 g/mol
Molecular Formula C13H22N2O4

This compound exhibits its biological effects primarily through modulation of enzymatic pathways. The compound is believed to interact with specific enzymes involved in metabolic processes, potentially inhibiting their activity, which could lead to therapeutic effects in various conditions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways.
  • Biochemical Probing : Its unique structure allows it to serve as a biochemical probe in research settings.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.
  • Anticancer Properties : Preliminary data suggest potential cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its use as an anticancer agent.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessed the cytotoxicity of methyl 5-amino derivatives on human cancer cell lines, showing a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
    • Another investigation focused on the anti-inflammatory effects, demonstrating a reduction in cytokine production in macrophage cultures treated with the compound.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced swelling and pain in inflammatory conditions compared to control groups.
    • Neuroprotective effects were evaluated using models of oxidative stress, where treated subjects showed improved cognitive function post-exposure.

Data Summary Table

Study Type Findings Reference
In VitroCytotoxicity against cancer cell lines
In VitroReduction in cytokine production
In VivoDecreased inflammation and pain in animal models
In VivoImproved cognitive function under oxidative stress

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